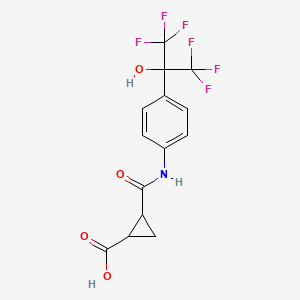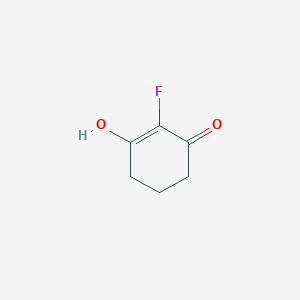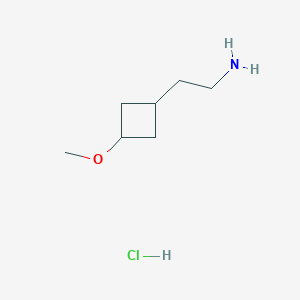![molecular formula C21H22Cl2N2O2S B2811413 4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione CAS No. 478047-25-5](/img/structure/B2811413.png)
4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains an indole nucleus . The indole nucleus is a common structure in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors . This makes it a valuable scaffold for developing new useful derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C21H22Cl2N2O2S . It contains an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid ring and has 10 π-electrons, which makes it aromatic in nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C21H22Cl2N2O2S) and its molecular weight . Unfortunately, other specific properties like melting point, boiling point, and density were not available in the retrieved information .Applications De Recherche Scientifique
Thiazolidinedione Scaffold in Medicinal Chemistry
The thiazolidinedione (TZD) scaffold, to which 4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda6,4-thiazinane-1,1-dione structurally relates, has been extensively explored in medicinal chemistry. TZDs have been investigated as potential protein tyrosine phosphatase 1B (PTP 1B) inhibitors, a target associated with insulin resistance and type 2 diabetes mellitus (T2DM). The review by Verma, Yadav, and Thareja (2019) highlights the journey of TZDs from 2012 to 2018 as PTP 1B inhibitors, emphasizing structural modifications to optimize their therapeutic potential. This research underscores the importance of the Z-configuration in TZD-derived ligands for designing effective inhibitors, with specific compounds demonstrating potent PTP 1B inhibitory activity (Verma, Yadav, & Thareja, 2019).
Indole Synthesis and Heterocyclic Chemistry
The synthesis and chemical transformations of indoles and chalcogenadiazoles, which share structural motifs with the compound , have been extensively studied due to their significant synthetic potential in generating diverse heterocyclic compounds. These studies are crucial for developing novel pharmaceuticals and understanding the complex chemistry underlying heterocyclic compound synthesis. Petrov and Androsov (2013) provide a comprehensive overview of the synthesis and applications of these compounds in creating various heterocyclic structures, highlighting their importance in medicinal chemistry and drug design (Petrov & Androsov, 2013).
Ethylene and Plant Hormone Research
In plant biology, the study of ethylene and its precursor 1-aminocyclopropane-1-carboxylic acid (ACC) offers insights into the hormone's multifaceted roles beyond its function as an ethylene precursor. Van de Poel and Van Der Straeten (2014) discuss ACC's diverse roles, including its conjugation, metabolism by bacteria, transport mechanisms, and signaling capabilities independent of ethylene. This research provides a broader understanding of plant hormone regulation and its implications for agricultural science and biotechnology (Van de Poel & Van Der Straeten, 2014).
Orientations Futures
Propriétés
IUPAC Name |
4-[2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2S/c22-19-6-5-16(13-20(19)23)14-25-15-17(18-3-1-2-4-21(18)25)7-8-24-9-11-28(26,27)12-10-24/h1-6,13,15H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJVHYKTKRZBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CN(C3=CC=CC=C32)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2811331.png)
![Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2811333.png)

![1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2811336.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2811338.png)
![3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2811340.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2811345.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid](/img/structure/B2811346.png)

![Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2811348.png)


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2811353.png)